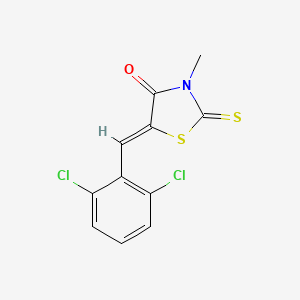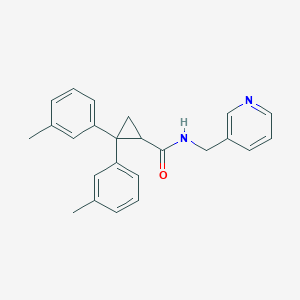![molecular formula C16H13FN2O B4959410 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as FLI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. One study found that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects. One study found that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells by activating the caspase pathway. Another study showed that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is that it can be synthesized relatively easily and in large quantities. However, one limitation of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Zukünftige Richtungen
There are many potential future directions for research on 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the study of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, research could be conducted to optimize the synthesis method for 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, making it more efficient and cost-effective.
Synthesemethoden
The synthesis of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate to form 3-(3-fluorobenzylidene)cyanoacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to yield the final product, 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in the field of medicinal chemistry. One study found that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has anticancer properties and can induce apoptosis in cancer cells. Another study showed that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methyliminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-12-5-3-4-11(8-12)9-18-10-14-13-6-1-2-7-15(13)19-16(14)20/h1-8,10,19-20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXWDPKHCUINCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-fluorophenyl)methyliminomethyl]-1H-indol-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4959357.png)
![N-1,3-benzodioxol-5-yl-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4959364.png)

![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4959374.png)
![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)
![5-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4959386.png)
![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)

![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)
